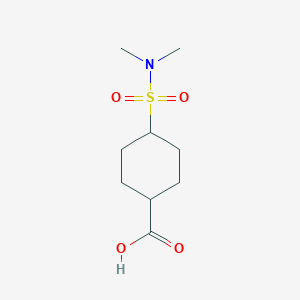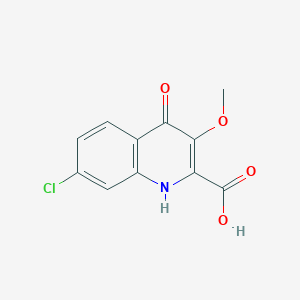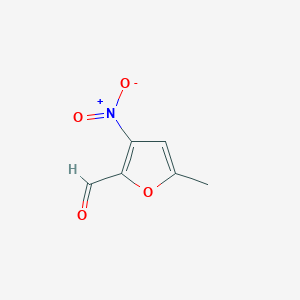
4-((Isopropylamino)methyl)thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Isopropylamino)methyl)thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with an isopropylamino group and a thiol group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropylamino)methyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with isopropylamine under controlled conditions. One common method involves the use of 2-isopropyl-4-(N-methylaminomethyl)thiazole dihydrochloride as a starting material . The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Isopropylamino)methyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiazole ring or the isopropylamino group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of thiazole derivatives with different functional groups .
Applications De Recherche Scientifique
4-((Isopropylamino)methyl)thiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-((Isopropylamino)methyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in microbial and cancer cell metabolism, leading to cell death. It may also interact with cellular receptors and signaling pathways, modulating biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
2-Isopropyl-4-methylthiazole: Used as a flavoring agent and in the synthesis of other thiazole derivatives.
5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide: Investigated for its anticancer properties.
Uniqueness
4-((Isopropylamino)methyl)thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropylamino group and a thiol group on the thiazole ring makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H12N2S2 |
|---|---|
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
4-[(propan-2-ylamino)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H12N2S2/c1-5(2)8-3-6-4-11-7(10)9-6/h4-5,8H,3H2,1-2H3,(H,9,10) |
Clé InChI |
CFEDMDVYKHMECC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=CSC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


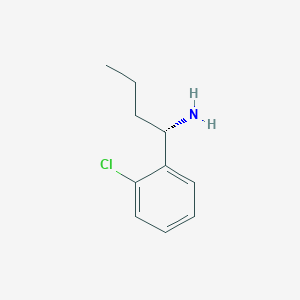
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
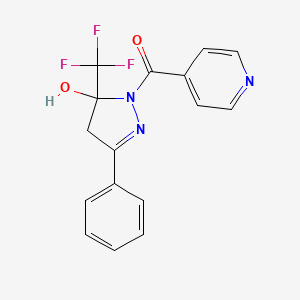
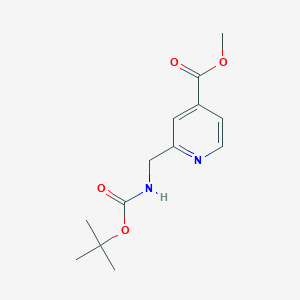
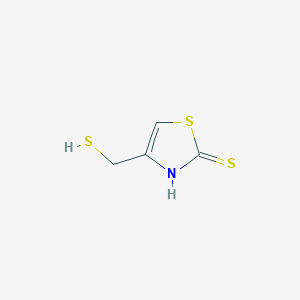

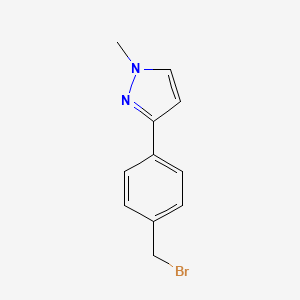
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)

